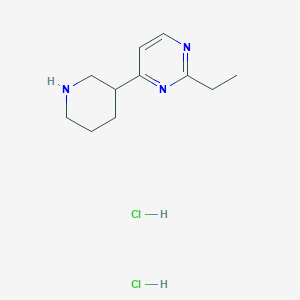

2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

CAS No.: 1221724-27-1

Cat. No.: VC11648642

Molecular Formula: C11H19Cl2N3

Molecular Weight: 264.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221724-27-1 |

|---|---|

| Molecular Formula | C11H19Cl2N3 |

| Molecular Weight | 264.19 g/mol |

| IUPAC Name | 2-ethyl-4-piperidin-3-ylpyrimidine;dihydrochloride |

| Standard InChI | InChI=1S/C11H17N3.2ClH/c1-2-11-13-7-5-10(14-11)9-4-3-6-12-8-9;;/h5,7,9,12H,2-4,6,8H2,1H3;2*1H |

| Standard InChI Key | QYZIKZGPYZRWHZ-UHFFFAOYSA-N |

| SMILES | CCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl |

| Canonical SMILES | CCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines a pyrimidine ring with two distinct substituents:

-

2-Ethyl group: A two-carbon alkyl chain at the pyrimidine’s 2-position, influencing electron distribution and hydrophobic interactions.

-

4-Piperidin-3-yl group: A six-membered nitrogen-containing ring at the 4-position, contributing to conformational flexibility and hydrogen-bonding capacity.

The dihydrochloride salt form enhances aqueous solubility, critical for in vitro and in vivo studies. The protonation of nitrogen atoms in the piperidine and pyrimidine rings stabilizes the molecule in physiological conditions.

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.19 g/mol |

| Salt Form | Dihydrochloride |

| IUPAC Name | 2-Ethyl-4-piperidin-3-ylpyrimidine; dihydrochloride |

| SMILES | CCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl |

Synthesis Pathways

While no direct synthesis protocols for this compound are publicly documented, analogous pyrimidine derivatives are synthesized via multi-step organic reactions. A plausible route, inferred from patent CN107400113A , involves:

-

Bromination: Introducing bromine to a pyrimidine precursor under acidic conditions.

-

Coupling: Reacting the brominated intermediate with a piperidine derivative using organometallic reagents (e.g., n-butyllithium).

-

Elimination and Salt Formation: Removing protective groups (e.g., benzyl) via catalytic hydrogenation and treating with hydrochloric acid to form the dihydrochloride salt .

Critical parameters include temperature control (-78°C for lithiation), solvent selection (tetrahydrofuran for coupling), and purification via silica gel chromatography .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits improved solubility in polar solvents compared to its free base. Experimental data for related compounds suggest:

-

Water Solubility: >10 mg/mL at 25°C (estimated)

-

Stability: Stable under inert storage conditions (-20°C, desiccated). Acidic or basic environments may hydrolyze the pyrimidine ring, necessitating pH-controlled formulations.

Spectroscopic Characterization

-

NMR: Expected signals include a triplet for the ethyl group’s methyl protons (~1.2 ppm) and multiplets for the piperidine ring’s protons (2.5–3.5 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 264.19 confirms the molecular weight.

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| 2-Ethyl-4-(piperidin-3-yl)pyrimidine | PfCDPK4 (predicted) | Not reported |

| 4-Methyl-2-(piperidin-3-yl)pyrimidine | Adenosine receptors | 120 nM |

| 7H-Pyrrolo[2,3-d]pyrimidine | PfCDPK4 | 15 nM |

Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing:

-

Selective Kinase Inhibitors: Modifying the ethyl or piperidine groups could enhance binding affinity .

-

Central Nervous System (CNS) Agents: The piperidine moiety may improve blood-brain barrier penetration.

Chemical Biology

As a fluorescent probe or photoaffinity label, its pyrimidine core could tag biological targets for mechanistic studies.

Limitations and Future Directions

Knowledge Gaps

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.

-

Toxicity: No in vivo safety data exist.

Recommended Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume